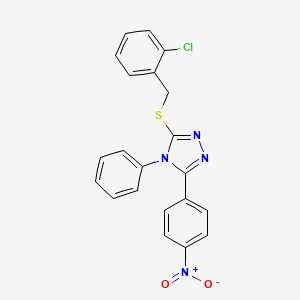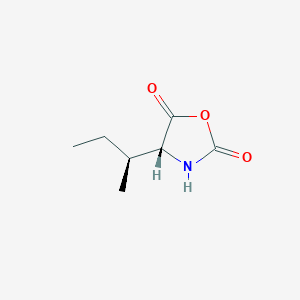
(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion ist eine chirale Verbindung, die zur Klasse der Oxazolidinone gehört. Oxazolidinone sind fünf-gliedrige heterocyclische Verbindungen, die Stickstoff- und Sauerstoffatome enthalten. Diese Verbindungen haben aufgrund ihrer vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie erhebliche Aufmerksamkeit erlangt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion beinhaltet typischerweise die Cyclisierung von Aminoalkoholen mit Carbonylverbindungen. Ein gängiges Verfahren ist die Reaktion eines Aminoalkohols mit einem Diester, gefolgt von der Cyclisierung zur Bildung des Oxazolidinonrings. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Natriumhydrid oder Kalium-tert-butoxid, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Oxazolidinonen, einschließlich (R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion, beinhaltet oft großtechnische Synthese unter Verwendung ähnlicher Cyclisierungsreaktionen. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden, wobei Reaktionsparameter wie Temperatur, Druck und Lösungsmittelwahl sorgfältig kontrolliert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazolidinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminoalkoholen führen.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Oxazolidinonring einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber oft kontrollierte Temperaturen und bestimmte Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Oxazolidinonderivate, Aminoalkohole und substituierte Oxazolidinone. Diese Produkte können unterschiedliche biologische Aktivitäten und Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
(R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als chirales Hilfsmittel in der asymmetrischen Synthese verwendet, um die Stereochemie von Reaktionen zu steuern.
Biologie: Für sein Potenzial als Baustein bei der Synthese biologisch aktiver Moleküle untersucht.
Medizin: Für seine antibakteriellen, antituberkulösen und anticancerogenen Eigenschaften untersucht.
Industrie: In der Produktion von Polymeren und anderen Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zur Störung von Stoffwechselwegen führt. Die genauen molekularen Zielstrukturen und Wege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Linezolid: Ein Oxazolidinon-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird.
Tedizolid: Ein weiteres Oxazolidinon-Antibiotikum mit ähnlichen Anwendungen.
Cycloserin: Ein strukturelles Analogon mit antibakteriellen Eigenschaften.
Einzigartigkeit
(R)-4-((S)-sec-Butyl)oxazolidin-2,5-dion ist aufgrund seiner spezifischen chiralen Konfiguration einzigartig, die seine biologische Aktivität und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen kann. Diese Einzigartigkeit macht es wertvoll in der asymmetrischen Synthese und als potenzielles Therapeutikum .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(4R)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5+/m0/s1 |
InChI-Schlüssel |
WAACGCAWLJFFQX-CRCLSJGQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1C(=O)OC(=O)N1 |
Kanonische SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


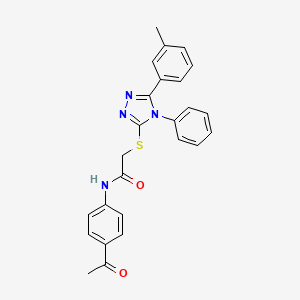
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)


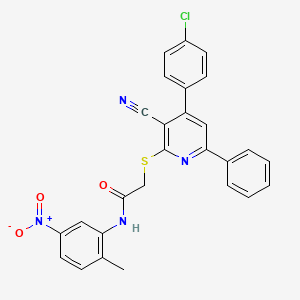
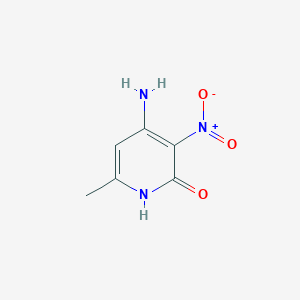
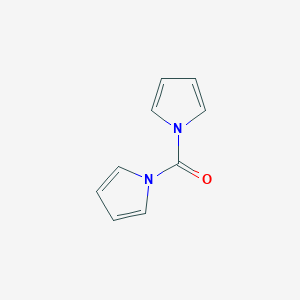
![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
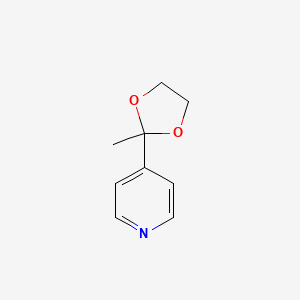
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)
![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)

